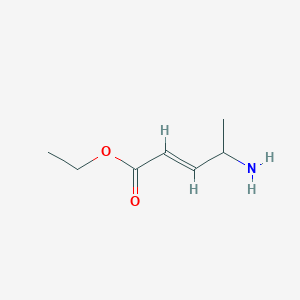
Ethyl (2E)-4-aminopent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-4-aminopent-2-enoate is an organic compound with the molecular formula C7H13NO2 It is an ester derivative characterized by the presence of an amino group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-4-aminopent-2-enoate typically involves the esterification of 4-aminopent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2E)-4-aminopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond can be reduced to yield the corresponding saturated ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-4-aminopent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its reactive amino group.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2E)-4-aminopent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester moiety can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2E)-4-aminopent-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E,4Z)-deca-2,4-dienoate:
Ethyl acetate: A simple ester used as a solvent in various applications.
Uniqueness: this compound is unique due to the presence of both an amino group and a double bond, which confer distinct reactivity and potential for diverse applications in research and industry.
Biological Activity
Ethyl (2E)-4-aminopent-2-enoate, an organic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H11NO2
- Molecular Weight : 129.16 g/mol
- IUPAC Name : this compound
- Structure : Contains an amino group and an ester functional group, which contribute to its reactivity and biological interactions.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It can function as a substrate or inhibitor, modulating biochemical pathways that are crucial in various physiological processes. The specific targets and pathways influenced by this compound depend on the context of its application in research or therapeutic settings.
Biological Activities
-
Antimicrobial Properties :
- Studies have indicated that compounds similar to this compound may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. Research has shown that structural modifications can enhance their efficacy against specific bacterial strains.
-
Anti-inflammatory Effects :
- The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic applications. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl (E)-4-aminopent-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6(2)8/h4-6H,3,8H2,1-2H3/b5-4+ |
InChI Key |
LVQXQSJXFIEHAZ-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(C)N |
Canonical SMILES |
CCOC(=O)C=CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















